molecular formula C11H18Cl2N2O B1500852 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride CAS No. 1185318-61-9

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride

Cat. No.: B1500852
CAS No.: 1185318-61-9
M. Wt: 265.18 g/mol
InChI Key: FEPGGHAVHOLXGX-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with piperidin-4-ol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of pyridine derivatives.

Reduction Reactions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.

Substitution Reactions: Substitution reactions involving this compound can be performed using nucleophiles such as alkyl halides or amines. The substitution reactions typically result in the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere

  • Substitution: Alkyl halides, amines, polar aprotic solvents

Major Products Formed:

  • Oxidation: Pyridine derivatives

  • Reduction: Reduced pyridine derivatives

  • Substitution: Substituted pyridine derivatives

Scientific Research Applications

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It serves as a ligand in biological studies to investigate the binding interactions with various receptors and enzymes.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

  • Piperidin-4-ol: A related compound with similar structural features but lacking the pyridine moiety.

  • Pyridine-3-carbaldehyde: A precursor used in the synthesis of the compound.

  • Other substituted pyridines: Compounds with different substituents on the pyridine ring, leading to varying biological activities and properties.

Uniqueness: this compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPGGHAVHOLXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671475
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-61-9
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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